(4-Phenoxyphenyl)methylthiourea
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Overview
Description
(4-Phenoxyphenyl)methylthiourea is an organic compound with the molecular formula C14H14N2OS. It is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to a methylthiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Phenoxyphenyl)methylthiourea typically involves the reaction of 4-phenoxybenzyl chloride with thiourea. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: (4-Phenoxyphenyl)methylthiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to a thiol or amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Research has explored its potential as an inhibitor of certain enzymes.
Medicine: Preliminary studies suggest it may have anticancer properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Phenoxyphenyl)methylthiourea involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects such as the inhibition of cancer cell growth .
Comparison with Similar Compounds
- (4-Phenoxyphenyl)methanesulfonate
- 4-Phenoxyphenyl-phenylmethanol
Comparison: (4-Phenoxyphenyl)methylthiourea is unique due to its thiourea moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
832099-19-1 |
---|---|
Molecular Formula |
C14H14N2OS |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
(4-phenoxyphenyl)methylthiourea |
InChI |
InChI=1S/C14H14N2OS/c15-14(18)16-10-11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2,(H3,15,16,18) |
InChI Key |
VTJGIHFDKNNRLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CNC(=S)N |
Origin of Product |
United States |
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